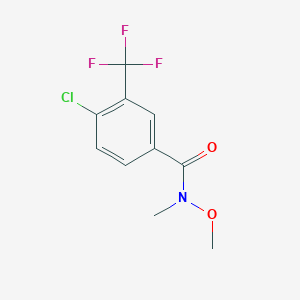
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a difluoroethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorinating agents under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and difluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce ketones or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May result in halogenated derivatives or substituted amides.
Applications De Recherche Scientifique
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The presence of both the amino and difluoroethyl groups in this compound imparts unique chemical and biological properties, making it distinct from similar compounds. These properties may include enhanced reactivity, specific binding affinities, and unique pharmacological effects.
Propriétés
Formule moléculaire |
C10H18F2N2O |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18F2N2O/c1-14(6-9(11)12)10(15)7-2-4-8(13)5-3-7/h7-9H,2-6,13H2,1H3 |
Clé InChI |
DUZMPJBLIXXIND-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(F)F)C(=O)C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


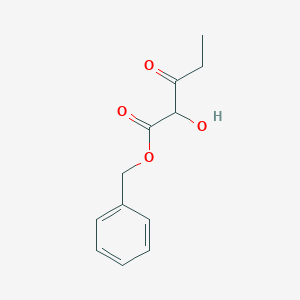

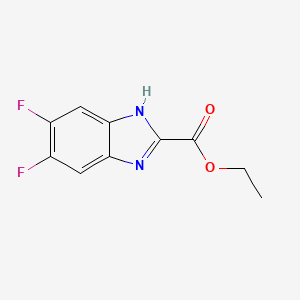
![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)

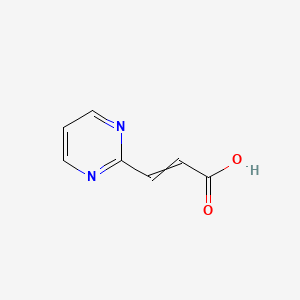

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
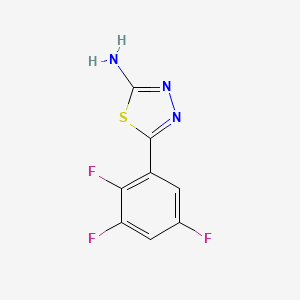
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
